

# **Application Notes and Protocols: HYNIC-iPSMA TFA in Non-Prostate Cancer PSMA Expression**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |  |
|----------------------|-----------------|-----------|--|
| Compound Name:       | HYNIC-iPSMA TFA |           |  |
| Cat. No.:            | B15604253       | Get Quote |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Prostate-Specific Membrane Antigen (PSMA), despite its name, is a well-established target in prostate cancer, but its expression is not confined to prostatic tissue. A growing body of evidence highlights the significant expression of PSMA in the neovasculature of a wide range of non-prostatic solid tumors, making it a promising pan-cancer target for imaging and therapy. [1][2][3][4][5][6][7][8][9][10] This upregulation in tumor-associated endothelial cells, in contrast to the minimal expression in healthy vasculature, provides a high-contrast target for therapeutic and diagnostic agents.[4][11]

The radiopharmaceutical precursor, **HYNIC-iPSMA TFA** (6-hydrazinonicotinamide-inhibitor of Prostate-Specific Membrane Antigen, Trifluoroacetic Acid salt), is a ligand that can be radiolabeled with Technetium-99m (99mTc) for Single Photon Emission Computed Tomography (SPECT) imaging.[12][13] This technology offers a widely available and cost-effective alternative to PET imaging for the visualization of PSMA expression. These application notes provide a summary of PSMA expression in various non-prostate cancers and detailed protocols for the use of **HYNIC-iPSMA TFA**.

## Quantitative Data on PSMA Expression in Non-Prostate Cancers







The following tables summarize the reported prevalence of PSMA expression in the neovasculature and/or tumor cells of various non-prostate cancers, as determined by immunohistochemistry (IHC) and molecular imaging.

Table 1: PSMA Expression in Non-Prostate Cancer Neovasculature (Immunohistochemistry)



| Cancer Type                                 | Number of<br>Samples/Patients | Percentage of PSMA-Positive Neovasculature   | Reference(s) |
|---------------------------------------------|-------------------------------|----------------------------------------------|--------------|
| Glioblastoma                                | 5                             | 80% (Moderate to strong staining)            | [8]          |
| Melanoma                                    | 10                            | 70% (Moderate to strong staining)            | [8]          |
| Non-Hodgkin's<br>Lymphoma                   | 10                            | 60% (Moderate to strong staining)            | [8]          |
| Osteosarcoma                                | 7                             | 43% (Moderate to strong staining)            | [8]          |
| Myeloma                                     | 5                             | 40% (Moderate to strong staining)            | [8]          |
| Angiosarcoma                                | 3                             | 67% (Weak staining)                          | [8]          |
| Testicular Cancers                          | 5                             | 0%                                           | [8]          |
| Soft Tissue/Bone<br>Tumors                  | 779                           | 19.38%                                       | [5]          |
| Rhabdomyosarcoma                            | 20                            | 15% (Strong<br>neovascular<br>expression)    | [5]          |
| Malignant Peripheral<br>Nerve Sheath Tumors | 21                            | 19.05% (Strong<br>neovascular<br>expression) | [5]          |
| Synovial Sarcoma                            | 16                            | 35.29% (Strong<br>neovascular<br>expression) | [5]          |
| Undifferentiated Pleomorphic Sarcoma        | 33                            | 18.18% (Strong<br>neovascular<br>expression) | [5]          |



| Gastric<br>Adenocarcinoma             | 76% of samples showed neovasculature PSMA expression.                  | [5]                                |      |
|---------------------------------------|------------------------------------------------------------------------|------------------------------------|------|
| Oral Squamous Cell<br>Carcinoma       | 75% of cases demonstrated PSMA expression in the tumor neovasculature. | [5]                                | _    |
| Bladder Carcinoma                     | 10                                                                     | >80% (Moderate to strong staining) | [8]  |
| Ovarian Carcinoma                     | 10                                                                     | >80% (Moderate to strong staining) | [8]  |
| Pancreatic Carcinoma                  | 10                                                                     | >80% (Moderate to strong staining) | [8]  |
| Non-Small Cell Lung<br>Cancer (NSCLC) | -                                                                      | ~59%                               | [14] |
| Squamous Cell<br>Carcinoma (Lung)     | -                                                                      | 64%                                | [14] |
| Large Cell Carcinoma<br>(Lung)        | -                                                                      | 71%                                | [14] |
| Adenocarcinoma<br>(Lung)              | -                                                                      | 45%                                | [14] |
| Small Cell Lung<br>Cancer (SCLC)      | -                                                                      | ~70%                               | [14] |
| Breast Cancer                         | 92                                                                     | 90%                                | [1]  |
| Salivary Gland<br>Cancers             | -                                                                      | >90% in some<br>subtypes           | [2]  |

Table 2: PSMA Expression in Non-Prostate Cancer Cells (Immunohistochemistry)



| Cancer Type                           | Number of<br>Samples/Patients | Percentage of PSMA-Positive Tumor Cells | Reference(s) |
|---------------------------------------|-------------------------------|-----------------------------------------|--------------|
| Salivary Gland<br>Tumors              | -                             | Detected in tumor cells                 | [1]          |
| Pancreatic Ductal Adenocarcinoma      | -                             | 67% of cases                            | [2]          |
| Glioblastoma<br>Multiforme (GBM)      | -                             | 5% of tumor cells                       | [2]          |
| Non-Small Cell Lung<br>Cancer (NSCLC) | -                             | ~16%                                    | [14]         |
| Small Cell Lung<br>Cancer (SCLC)      | -                             | 0%                                      | [14]         |

Table 3: Quantitative Imaging Data of PSMA Radiotracer Uptake in Non-Prostate Cancers



| Cancer Type                                   | Radiotracer                 | Number of<br>Patients | Key Findings                                                                 | Reference(s) |
|-----------------------------------------------|-----------------------------|-----------------------|------------------------------------------------------------------------------|--------------|
| Salivary Gland<br>Carcinoma<br>(AdCC and SDC) | 68Ga-PSMA                   | -                     | AdCC SUVmax<br>range: 1.1 - 30.2;<br>SDC SUVmax<br>range: 0.3 - 25.9         | [1]          |
| Pancreatic<br>Cancer                          | 68Ga-PSMA vs<br>18F-FDG     | 1                     | Higher specificity<br>for PSMA (90%<br>vs. 57.1%)                            | [1]          |
| Non-Small Cell<br>Lung Cancer                 | 111In-J591 and<br>68Ga-PSMA | -                     | High uptake in primary tumors, lymph nodes, and bone metastases.             | [5]          |
| Renal Cell<br>Carcinoma<br>(ccRCC)            | -                           | -                     | Standardized uptake values ranging between 1.7 and 35 in metastatic lesions. | [14]         |

## **Signaling Pathways**

PSMA's role in tumor angiogenesis is multifaceted, involving the modulation of key signaling pathways within endothelial cells.[1][11] A critical mechanism involves PSMA's interaction with the extracellular matrix and cellular adhesion molecules.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Prostate-Specific Membrane Antigen Regulates Angiogenesis by Modulating Integrin Signal Transduction PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostate-specific membrane antigen regulates angiogenesis by modulating integrin signal transduction PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Prostate-Specific Membrane Antigen (PSMA) Promotes Angiogenesis of Glioblastoma Through Interacting With ITGB4 and Regulating NF-kB Signaling Pathway [frontiersin.org]
- 4. oncotarget.com [oncotarget.com]
- 5. Expression of PSMA in tumor neovasculature of high grade sarcomas including synovial sarcoma, rhabdomyosarcoma, undifferentiated sarcoma and MPNST - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostate-Specific Membrane Antigen (PSMA) Promotes Angiogenesis of Glioblastoma Through Interacting With ITGB4 and Regulating NF-kB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PSMA expression on neovasculature of solid tumors. | Semantic Scholar [semanticscholar.org]
- 8. ASCO American Society of Clinical Oncology [asco.org]
- 9. GCPII Imaging and Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. med.upenn.edu [med.upenn.edu]
- 14. Glutamate carboxypeptidase II in diagnosis and treatment of neurologic disorders and prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: HYNIC-iPSMA TFA in Non-Prostate Cancer PSMA Expression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604253#use-of-hynic-ipsma-tfa-in-non-prostate-cancer-psma-expression]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com